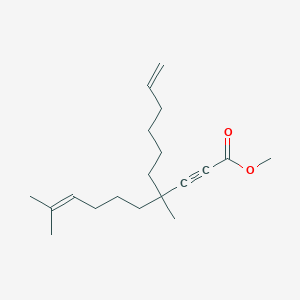![molecular formula C19H19BrN2O B12635754 9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one CAS No. 919291-55-7](/img/structure/B12635754.png)
9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one is a complex organic compound that belongs to the class of benzo[h]isoquinolinones This compound is characterized by the presence of a bromine atom at the 9th position and a piperidin-1-ylmethyl group at the 6th position of the benzo[h]isoquinolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable benzo[h]isoquinolinone precursor, followed by the introduction of the piperidin-1-ylmethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and bases like potassium carbonate (K2CO3) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[h]isoquinolinones.
Aplicaciones Científicas De Investigación
9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2-methyl-1H-benzo[de]isoquinolin-1,3(2H)-dione
- 9-Chloro-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one
Uniqueness
9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one is unique due to the specific positioning of the bromine atom and the piperidin-1-ylmethyl group, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Número CAS |
919291-55-7 |
|---|---|
Fórmula molecular |
C19H19BrN2O |
Peso molecular |
371.3 g/mol |
Nombre IUPAC |
9-bromo-6-(piperidin-1-ylmethyl)-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C19H19BrN2O/c20-15-4-5-16-14(12-22-8-2-1-3-9-22)10-13-6-7-21-19(23)18(13)17(16)11-15/h4-7,10-11H,1-3,8-9,12H2,(H,21,23) |
Clave InChI |
FOHMTHSDHFNRID-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2=C3C=CC(=CC3=C4C(=C2)C=CNC4=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


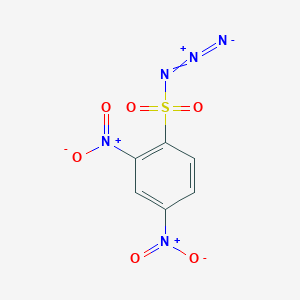
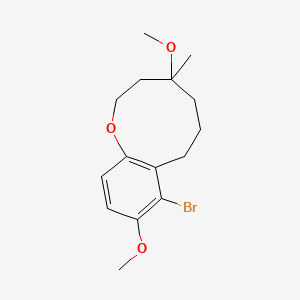
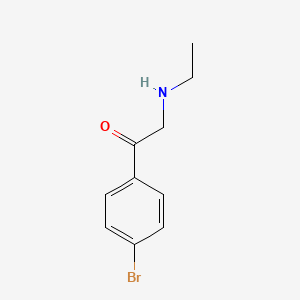
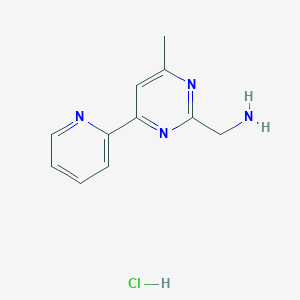
![4-Ethyl-3-[(4-methylphenyl)methyl]pyridine](/img/structure/B12635696.png)
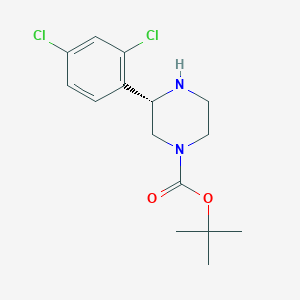
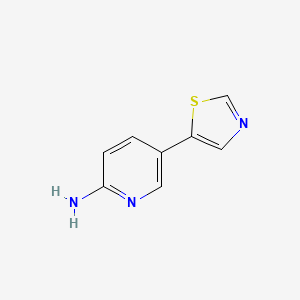
![4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline](/img/structure/B12635729.png)
![5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B12635736.png)
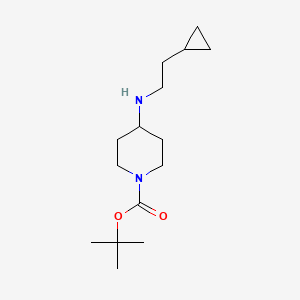
![1H-Benzimidazole-2-carboxamide, N-[3-[[6-(4,5-dihydro-1H-imidazol-2-yl)-3-pyridinyl]amino]-3-oxopropyl]-1-(phenylmethyl)-](/img/structure/B12635744.png)
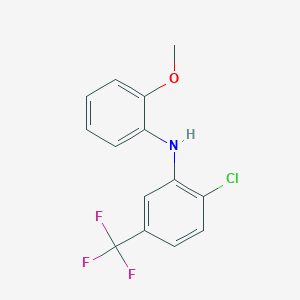
![(R)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B12635758.png)
